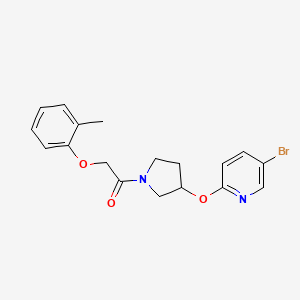

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-methylpyridine is a bromopyridine derivative .

Synthesis Analysis

It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis

The empirical formula of 2-Bromo-6-methylpyridine is C6H6BrN .Chemical Reactions Analysis

2-Bromo-6-methylpyridine may be used in the synthesis of several compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.562 (lit.) and a boiling point of 102-103 °C/20 mmHg (lit.). It has a density of 1.512 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

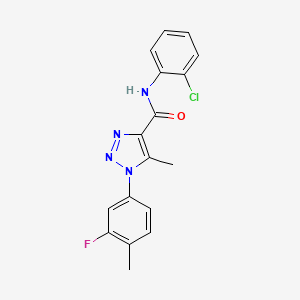

Microwave-Assisted Synthesis and Antibacterial Activity

- A study by Merugu et al. (2010) focused on synthesizing various compounds using 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarities with the chemical . These compounds were screened for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Biological Evaluation of Oxadiazole Derivatives

- Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazole compounds containing a piperidine moiety. These compounds demonstrated moderate to significant antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Synthesis of (1H-Azol-1-yl)piperidines

- Shevchuk et al. (2012) developed a method for preparing azolyl piperidines, which are structurally related to the compound . This research expands on the versatility of piperidine derivatives in chemical synthesis (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).

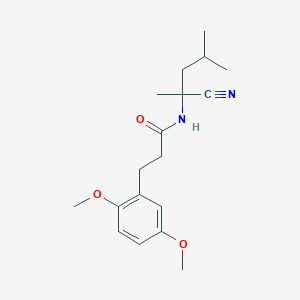

NMR Characteristics and Conformational Analysis

- Research by Zheng Jin-hong (2011) involved the NMR characterization of compounds similar to (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one. This study aids in understanding the molecular structures and properties of such compounds (Zheng Jin-hong, 2011).

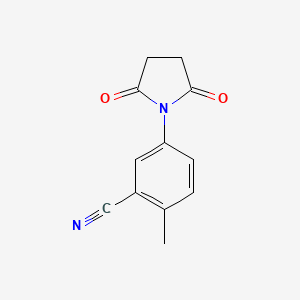

Antibacterial Isoindoline-Diones Synthesis

- Another study by Merugu et al. (2010) involved synthesizing isoindoline-diones with potential antibacterial properties, using precursors structurally related to the compound of interest (Merugu, Ramesh, & Sreenivasulu, 2010).

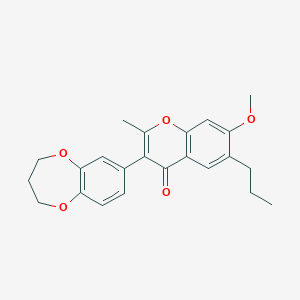

Ultrasound and Microwave-Assisted Synthesis for Antimicrobial Activity

- Ashok et al. (2014) conducted a study synthesizing compounds via Claisen-Schmidt condensation, which included piperidine derivatives, exhibiting good antimicrobial activity (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Amination of Porphyrins

- Research by Artamkina et al. (2008) involved the amination of porphyrins with secondary amines, including piperidines. This study underscores the utility of piperidine-based compounds in complex organic syntheses (Artamkina, Sazonov, Shtern, Grishina, Veselov, Semeikin, Syrbu, Koifman, & Beletskaya, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDQYDWKLCVIW-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)